

An In-depth Technical Guide to the Physical Properties of Tetraisopropyl Orthosilicate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetraisopropyl orthosilicate*

Cat. No.: *B157079*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Tetraisopropyl orthosilicate** (TIPS). The information is presented to support research, development, and application of this versatile organosilicate compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physical and Chemical Properties

Tetraisopropyl orthosilicate, also known as tetraisopropoxysilane, is a colorless liquid that serves as a key precursor in the synthesis of silica-based materials through the sol-gel process. Its branched isopropyl groups influence its reactivity and physical characteristics compared to other tetraalkyl orthosilicates.

Quantitative Data Summary

The physical properties of **Tetraisopropyl orthosilicate** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	<chem>C12H28O4Si</chem>
Molecular Weight	264.44 g/mol
Density	0.88 g/mL
Boiling Point	185 °C
Melting Point	<0 °C
Refractive Index	1.3895
Flash Point	76 °C
Viscosity	Data not available; for comparison, Tetraethyl orthosilicate has a viscosity of 0.6 cP at 25 °C. [1]
Vapor Pressure	Data not available; for comparison, Tetramethyl orthosilicate has a vapor pressure of 13 hPa at 20 °C.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **Tetraisopropyl orthosilicate**. These protocols are based on standard laboratory practices for liquid organosilicon compounds.

Density Measurement

The density of **Tetraisopropyl orthosilicate** can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

- Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and record the

mass. Calculate the exact volume of the pycnometer using the density of water at that temperature.

- Sample Measurement: Empty and dry the pycnometer. Fill it with **Tetraisopropyl orthosilicate**, ensuring no air bubbles are trapped. Adjust the temperature of the sample to a standard value (e.g., 20 °C or 25 °C).
- Mass Determination: Measure the mass of the pycnometer filled with the sample.
- Calculation: The density is calculated by dividing the mass of the **Tetraisopropyl orthosilicate** by the calibrated volume of the pycnometer.

Boiling Point Determination

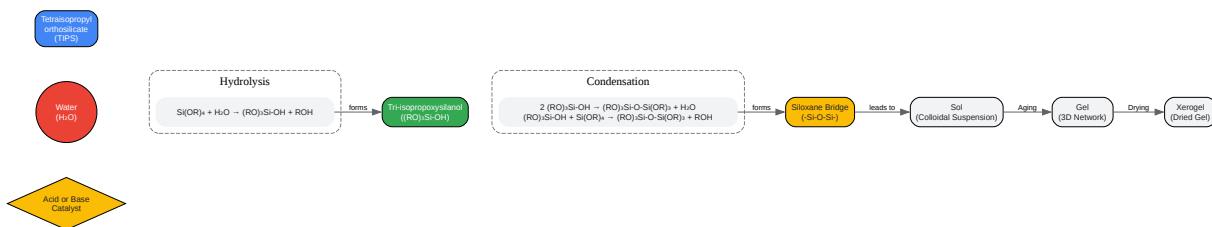
The boiling point can be measured using the Thiele tube method, which is suitable for small sample volumes.

Thiele Tube Protocol:

- Sample Preparation: Place a small amount of **Tetraisopropyl orthosilicate** into a small test tube. Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
- Apparatus Setup: Attach the test tube to a thermometer. Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Observation: Continue heating until a steady stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly.
- Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Refractive Index Measurement

The refractive index is determined using a refractometer, such as an Abbe refractometer.


Refractometer Protocol:

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
- Sample Application: Apply a few drops of **Tetraisopropyl orthosilicate** to the prism of the refractometer.
- Measurement: Close the prism and allow the sample to reach a constant temperature (typically 20 °C).
- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the instrument's scale.

Signaling Pathways and Experimental Workflows

Sol-Gel Process of Tetraisopropyl Orthosilicate

Tetraisopropyl orthosilicate is a common precursor in the sol-gel process to produce silica (SiO_2) networks. This process involves two main chemical reactions: hydrolysis and condensation. The overall pathway can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Sol-Gel process of **Tetraisopropyl orthosilicate**.

This guide provides foundational knowledge on the physical properties of **Tetraisopropyl orthosilicate**, essential for its application in scientific research and industrial development. The provided experimental protocols offer a starting point for the accurate characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraethoxysilane | (C₂H₅O)₄Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tetraisopropyl Orthosilicate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157079#what-are-the-physical-properties-of-tetraisopropyl-orthosilicate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com